molecular formula C18H27N3O3 B8732767 N-[1-[2-oxo-2-(phenylamino)ethyl]-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester

N-[1-[2-oxo-2-(phenylamino)ethyl]-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester

Cat. No.: B8732767
M. Wt: 333.4 g/mol
InChI Key: YGQYGUKCHOJOGA-UHFFFAOYSA-N
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Description

N-[1-[2-oxo-2-(phenylamino)ethyl]-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is a complex organic compound that features a piperidine ring substituted with a phenylamino group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-oxo-2-(phenylamino)ethyl]-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common method involves the reaction of piperidine derivatives with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-oxo-2-(phenylamino)ethyl]-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

N-[1-[2-oxo-2-(phenylamino)ethyl]-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[2-oxo-2-(phenylamino)ethyl]-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may interact with receptor sites, modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar protective group properties.

    Phenylpiperidine derivatives: Compounds with similar structural motifs but different functional groups.

    N-Boc-protected amines: Compounds with tert-butyl carbamate protecting groups.

Uniqueness

N-[1-[2-oxo-2-(phenylamino)ethyl]-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is unique due to its combination of a piperidine ring, phenylamino group, and tert-butyl carbamate group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl N-[1-(2-anilino-2-oxoethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C18H27N3O3/c1-18(2,3)24-17(23)20-15-9-11-21(12-10-15)13-16(22)19-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,22)(H,20,23)

InChI Key

YGQYGUKCHOJOGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (4-tert-butoxycarbonylaminopiperidin-1-yl)acetic acid (0.50 g; 1.94 mmol), phenylamine (0.18 mL; 1.94 mmol), the coupling reagent TBTU (0.62 g; 1.94 mmol) and DIPEA (0.35 mL; 2.0 mmol) in DMF (5 mL) is stirred at r.t. over night. The solvent is evaporated and the residue is purified by silica gel column chromatography (DCM:MeOH=40:1) to give tert-butyl N-[1-(2-anilino-2-oxo-ethyl)-4-piperidyl]carbamate.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
Quantity
0.62 g
Type
reactant
Reaction Step Two
Name
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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